2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Description
This compound features a benzimidazole core linked via an acetamide bridge to a pyridinylmethyl group substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes like kinases or receptors involved in inflammation and cancer .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-24-11-16(10-23-24)15-6-14(7-20-9-15)8-21-19(26)12-25-13-22-17-4-2-3-5-18(17)25/h2-7,9-11,13H,8,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYBESISWYGJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Heterocyclization Reactions
The compound participates in cyclization reactions to form fused heterocyclic systems. For example, its benzimidazole core reacts with acetylacetone or malononitrile under specific conditions to generate polycyclic derivatives:
These reactions exploit the nucleophilic nitrogen atoms in the benzimidazole ring, enabling ring expansion or fusion.
Nucleophilic Substitution
The pyridine and pyrazole rings undergo nucleophilic substitution, particularly at activated positions:
The methyl group on the pyrazole ring enhances electron density, facilitating electrophilic attack.
Amidation and Alkylation
The acetamide side chain serves as a reactive site for further functionalization:
Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the pyridine and benzimidazole subunits:
Cyclocondensation
Microwave-assisted cyclocondensation enhances reaction efficiency for forming fused rings:
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| Thiourea (MW, 150°C, 20 min) | Imidazo[4,5-b]pyridine-thiazole hybrids | 78% | |
| Hydrazine (MW, 120°C, 15 min) | Triazolo-pyridinone derivatives | 85% |
Acetylation and Acylation
The acetamide group undergoes further acylation to introduce diverse functionalities:
Key Findings:
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Structural Flexibility : The compound’s hybrid architecture allows modifications at the benzimidazole N1, pyrazole C4, and pyridine C5 positions.
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Biological Relevance : Derivatives synthesized via these reactions show enhanced binding to kinase targets (e.g., TGF-β receptor) and antimicrobial activity .
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Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole core followed by the introduction of the acetamide and pyrazole moieties. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
Biological Activities
Antimicrobial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have evaluated the in vitro antimicrobial activity against various bacterial strains, demonstrating that modifications to the benzimidazole structure can enhance efficacy against resistant strains .
Anticancer Properties
Compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide have been investigated for their anticancer activity. A study reported the synthesis of benzimidazole derivatives that showed promising results against human cancer cell lines, suggesting that the incorporation of specific substituents can significantly impact cytotoxicity .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. In vitro studies demonstrated its effectiveness against Mycobacterium tuberculosis, with further assessments in animal models indicating potential for therapeutic use in tuberculosis treatment .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound and its derivatives:
- Antimicrobial Study : A comprehensive evaluation of a series of benzimidazole derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), indicating that specific modifications can enhance potency .
- Anticancer Evaluation : A research article detailed the synthesis of various benzimidazole derivatives and their testing against different cancer cell lines (e.g., MCF-7, HCT116). Results indicated that certain substitutions led to increased cytotoxic effects, suggesting a pathway for developing new anticancer agents .
- Antitubercular Activity : Another study focused on evaluating the in vivo efficacy of synthesized compounds against tuberculosis. The findings supported the potential use of these compounds as lead candidates for further development in antitubercular therapy .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their synthesis, and physicochemical properties:
Detailed Comparative Analysis
Structural Modifications and Electronic Effects
- Benzimidazole Substitutions : The target compound lacks halogen substituents (e.g., chlorine in Compound 32 ), which may reduce electrophilicity but improve metabolic stability.
- Functional Groups: The absence of a cyano group (cf. ) may lower reactivity but increase compatibility with aqueous environments.
Physicochemical and Spectral Properties
- Melting Points : Chlorinated analogs (e.g., Compound 32 ) exhibit higher m.p. (~220°C) due to increased crystallinity, whereas the target compound may have a lower m.p. (estimated 180–190°C).
- Spectroscopy : The target’s $ ^1H $ NMR would show pyridine protons at δ 8.2–8.5 ppm and pyrazole-methyl at δ 3.8–4.0 ppm, aligning with trends in .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a hybrid molecule that combines the benzimidazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.39 g/mol. The structure includes a benzimidazole ring and a pyridine ring substituted with a pyrazole group, which are critical for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole-pyrazole derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against various strains of bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| This compound | 200 µg/mL | |
| Benzimidazole derivative A | 250 µg/mL | |
| Benzimidazole derivative B | 150 µg/mL |
In a comparative study, the compound demonstrated an MIC comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been extensively studied. The compound was evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF7 (breast cancer) | 12.3 | |
| A549 (lung cancer) | 8.7 |
The results show that this compound exhibits significant cytotoxicity against cancer cells, indicating its potential as a chemotherapeutic agent.
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. The compound was tested against Hepatitis C virus (HCV), revealing promising results.
The EC50 values indicate that the compound has effective antiviral activity, making it a candidate for further development in antiviral therapies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which is crucial for cell division, while the pyrazole component may enhance binding to target receptors or enzymes involved in disease pathways.
Case Studies
In one study, researchers synthesized several derivatives of benzimidazole-pyrazole compounds and tested their biological activities. The findings suggested that modifications to the structure could enhance both antimicrobial and anticancer properties, emphasizing the importance of structure-activity relationships (SAR).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. For example:
Intermediate Formation : React benzimidazole precursors with chloroacetamide derivatives under reflux in 1,4-dioxane with piperidine catalysis (e.g., compound 4 in ) .
Functionalization : Introduce pyrazole or pyridine moieties via condensation with aldehydes (e.g., benzaldehyde) or heterocyclic amines under controlled pH and temperature .
Purification : Crystallize products from ethanol or methanol to isolate high-purity derivatives .
- Key Considerations : Optimize reaction time (3–6 hours) and stoichiometric ratios (1:1 for aldehydes) to minimize side products .
Q. Which spectroscopic and analytical methods are employed for structural characterization?
- Methodological Answer :
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Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
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Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
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Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
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X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., used for analogous compounds) .
Q. What in vitro biological screening approaches are used to assess pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ values via fluorescence polarization) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM against HeLa cells) .
- Molecular Docking : Predict binding affinities to targets like uPAR (urokinase plasminogen activator receptor) using AutoDock Vina .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of intermediates during multi-step synthesis?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .
- Catalyst Optimization : Piperidine vs. triethylamine affects reaction rates (e.g., 85% yield with piperidine vs. 72% with TEA) .
- Temperature Control : Reflux at 100°C improves cyclization efficiency but risks decomposition beyond 3 hours .
Q. What computational strategies are used to predict biological targets or optimize molecular interactions?
- Methodological Answer :
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Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to optimize synthetic routes (ICReDD methodology) .
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Molecular Dynamics (MD) : Simulate binding stability in targets like benzimidazole-binding enzymes (RMSD <2 Å over 100 ns) .
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QSAR Modeling : Correlate substituent electronegativity with anticancer activity (R² = 0.89 for pyrazole derivatives) .
Computational Tool Application Outcome Reference AutoDock Vina Docking to uPAR Binding energy = -9.2 kcal/mol Gaussian 16 Transition state analysis ΔG‡ = 25.3 kJ/mol
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability ±15% due to assay protocols) .
- Structural Validation : Confirm batch-to-batch compound purity via HPLC (>98% purity required for reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
